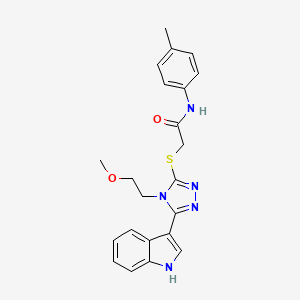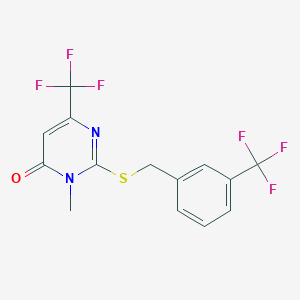
3-Methyl-6-(trifluoromethyl)-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Methyl-6-(trifluoromethyl)-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4(3H)-pyrimidinone” is a pyrimidinone derivative with trifluoromethyl and benzylsulfanyl substituents. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the trifluoromethyl groups and the pyrimidinone ring. Trifluoromethyl groups are known to undergo various reactions, including radical trifluoromethylation .Wissenschaftliche Forschungsanwendungen
Structure Elucidation and Synthesis
Structural Analysis : The structure of isomeric triazolopyrimidinones, closely related to the specified compound, was studied using IR, UV, and NMR spectroscopy. This research provided insights into the molecular structure and characteristics of similar compounds (Reiter, Pongó, & Dyortsák, 1987).
Synthesis Techniques : Research on the synthesis of related compounds like polyfluoro-1,1-dihydroalkyl benzyl sulfones offers insights into methods that can be applied to synthesize derivatives of the specified compound. Such studies contribute to understanding the chemical reactivity and potential applications (Timoshenko et al., 2002).
Regioselective Synthesis : Research on the regioselective synthesis of 3,6-disubstituted pyrimidin-4(3H)-ones, which share structural similarities, provides insights into targeted chemical modifications. This has implications for designing compounds with specific properties (dos Santos et al., 2015).
Biological Activity and Applications
Antimicrobial Activity : Studies have shown that similar compounds, like certain pyrimidinones, possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Banothu et al., 2013).
Biological Synthesis and Activity : Research into the synthesis and biological activity of related pyrimidinone compounds has contributed to the understanding of their potential as pharmaceutical agents. This includes exploring their effectiveness against certain diseases and their physiological impacts (Petrie et al., 1985).
Material Science and Other Applications
- Material Science : Research into compounds with structural similarities, such as fluorinated polyimides, explores their potential applications in material science, particularly in areas like coatings, varnishes, and polymers with unique properties (Madhra et al., 2002).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the importance of trifluoromethyl groups in various fields, there could be interest in developing new methods for their incorporation into complex molecules .
Eigenschaften
IUPAC Name |
3-methyl-6-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2OS/c1-22-11(23)6-10(14(18,19)20)21-12(22)24-7-8-3-2-4-9(5-8)13(15,16)17/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXFFQAMDPVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

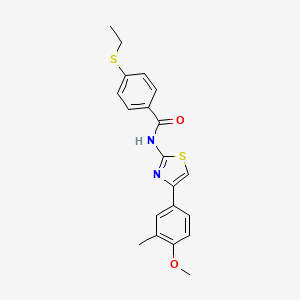

![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)
![1-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2397481.png)
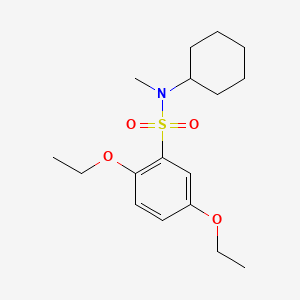

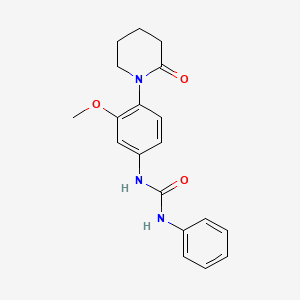
![ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2397486.png)
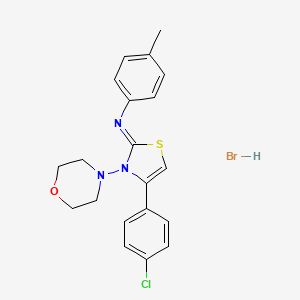

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)
